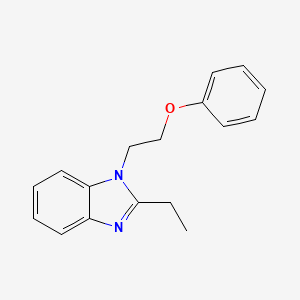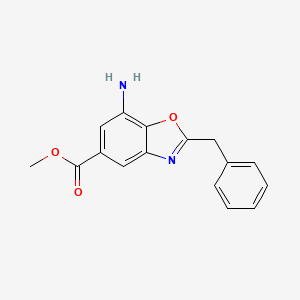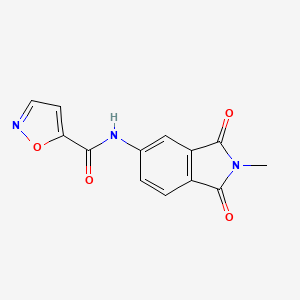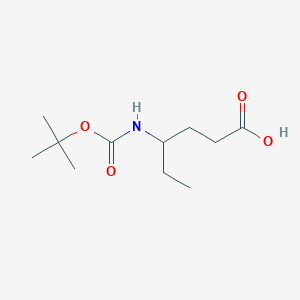![molecular formula C15H16N4O B2952046 N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide CAS No. 2411294-76-1](/img/structure/B2952046.png)
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a derivative of the triazole compound, which is known for its diverse range of biological activities.
Wirkmechanismus
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide exerts its biological effects through the inhibition of various enzymes and pathways. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine. By inhibiting these enzymes, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can disrupt the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has also been shown to inhibit the replication of the hepatitis C virus by disrupting the viral RNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments is its ability to inhibit the growth of cancer cells and viruses. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be easily synthesized using a variety of methods. One limitation of using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments is its potential toxicity, as it has been shown to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide. One future direction is the development of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide derivatives with increased potency and selectivity for cancer cells and viruses. Additionally, the potential use of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in combination with other anticancer or antiviral agents should be explored. Finally, the potential use of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide as a diagnostic tool for cancer or viral infections should be investigated.
In conclusion, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide is a chemical compound that has been widely studied for its potential use in scientific research. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to have a variety of biological activities, including the inhibition of cancer cell growth and viral replication. While there are advantages and limitations to using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments, there are several future directions for the study of this compound.
Synthesemethoden
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be synthesized using a variety of methods, including the reaction of 5-methyl-2-phenyl-4H-1,2,4-triazole-3-thiol with 1-bromo-2-butyn-1-one. This reaction produces N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide as a yellow solid, which can be purified using column chromatography. The purity of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be determined using various analytical techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-8-14(20)16-11(2)15-12(3)17-19(18-15)13-9-6-5-7-10-13/h5-7,9-11H,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXMODSUAGRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=NN(N=C1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)


![methyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951973.png)
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)



![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
